molecular formula C15H30N6 B13739665 N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine CAS No. 16268-98-7

N,N',N''-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B13739665
CAS No.: 16268-98-7
M. Wt: 294.44 g/mol
InChI Key: XYKRYUFUYDCUFM-UHFFFAOYSA-N
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Description

N,N’,N’'-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of three tert-butyl groups attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’'-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with tert-butylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The process involves the stepwise substitution of chlorine atoms in cyanuric chloride with tert-butylamine, resulting in the formation of the desired triazine derivative.

Industrial Production Methods

In an industrial setting, the production of N,N’,N’'-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’'-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines. Substitution reactions can result in a variety of functionalized triazine derivatives.

Scientific Research Applications

N,N’,N’'-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’,N’'-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’,N’'-Tris(tert-butyl)-1,3,5-benzene-tricarboxamide: Similar structure with a benzene ring instead of a triazine ring.

    N,N’,N’'-Tris(tert-butyl)-1,3,5-cyclohexane-tricarboxamide: Similar structure with a cyclohexane ring instead of a triazine ring.

Uniqueness

N,N’,N’'-Tris(tert-butyl)-1,3,5-triazine-2,4,6-triamine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to its benzene and cyclohexane analogs. The presence of three nitrogen atoms in the ring enhances its ability to form coordination complexes and participate in various chemical reactions.

Properties

CAS No.

16268-98-7

Molecular Formula

C15H30N6

Molecular Weight

294.44 g/mol

IUPAC Name

2-N,4-N,6-N-tritert-butyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C15H30N6/c1-13(2,3)19-10-16-11(20-14(4,5)6)18-12(17-10)21-15(7,8)9/h1-9H3,(H3,16,17,18,19,20,21)

InChI Key

XYKRYUFUYDCUFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC(C)(C)C)NC(C)(C)C

Origin of Product

United States

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